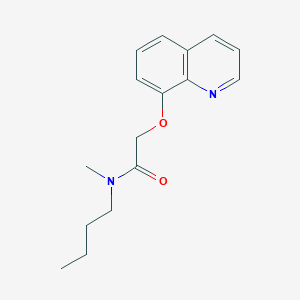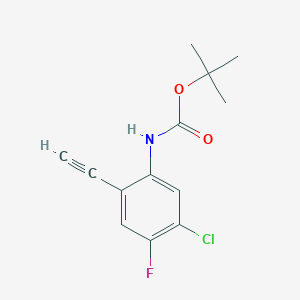
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a tert-butyl group, a chloro substituent, an ethynyl group, and a fluorophenyl moiety
Preparation Methods
The synthesis of tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-ethynyl-4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and ethynyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, inhibiting or activating enzymatic activities, and modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl (5-chloro-2-ethynyl-4-fluorophenyl)carbamate can be compared with other similar compounds, such as:
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-bromo-2-chloro-5-fluorophenyl)carbamate
- Tert-butyl (5-chloro-2-fluoropyridin-4-yl)carbamate
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C13H13ClFNO2 |
|---|---|
Molecular Weight |
269.70 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-ethynyl-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H13ClFNO2/c1-5-8-6-10(15)9(14)7-11(8)16-12(17)18-13(2,3)4/h1,6-7H,2-4H3,(H,16,17) |
InChI Key |
XFSRIJUSDVIPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C#C)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)




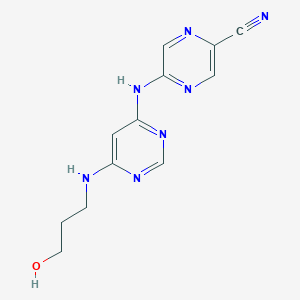
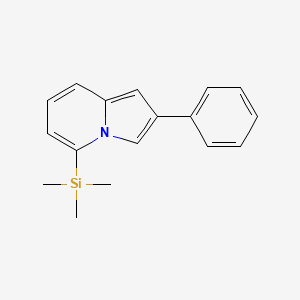

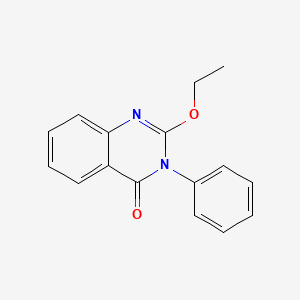
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
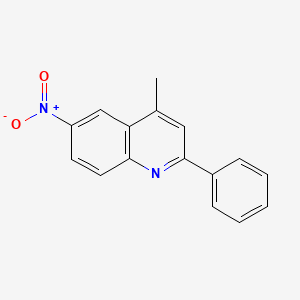
![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
